molecular formula C13H15FO4 B7848685 Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate

Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate

Cat. No.: B7848685
M. Wt: 254.25 g/mol
InChI Key: MOPYRYSPTVVDHE-UHFFFAOYSA-N
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Description

Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound, in particular, features a fluorine atom and a methoxy group on the phenyl ring, which can influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-fluoro-4-methoxybenzoic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methanol in the presence of a base (e.g., pyridine) to form the ester.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale distillation units to handle the production volumes efficiently. The use of automated systems and real-time monitoring ensures consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the methyl group can be converted to a carboxylic acid.

  • Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming an alcohol.

  • Substitution: Substitution reactions can occur at the fluorine or methoxy positions, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the fluorine or methoxy groups.

Major Products Formed:

  • Oxidation: Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovaleric acid.

  • Reduction: Methyl 5-(3-fluoro-4-methoxyphenyl)-5-hydroxypentanoate.

  • Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The fluorine and methoxy groups can influence biological activity, making it useful in the design of bioactive molecules. It can be used in the development of new drugs targeting specific biological pathways.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structural features can be exploited to create compounds with desired pharmacological properties.

Industry: In the fragrance and flavor industry, esters like Methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate are used to create specific scents and tastes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can improve solubility and metabolic stability.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in disease processes.

  • Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 5-(2-fluoro-4-methoxyphenyl)-5-oxovalerate: Similar structure but with a different position of the fluorine atom.

  • Methyl 5-(3-fluoro-4-methoxyphenyl)-3-oxovalerate: Different position of the carbonyl group.

Uniqueness:

  • The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position gives this compound unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-17-12-7-6-9(8-10(12)14)11(15)4-3-5-13(16)18-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPYRYSPTVVDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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